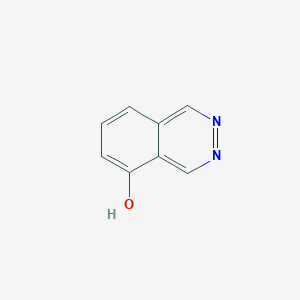

Phthalazin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

phthalazin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXUDJZWIPEMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phthalazin-5-ol (CAS 1309379-51-8): Structural Architecture, Synthesis, and Medicinal Utility

The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It deviates from standard templates to focus on the specific "phenolic" nature of this phthalazine isomer, contrasting it with the more common phthalazinones.

Executive Summary

Phthalazin-5-ol (CAS 1309379-51-8) represents a distinct subclass of the phthalazine scaffold. Unlike the widely utilized phthalazin-1(2H)-one derivatives (e.g., Olaparib, Azelastine), which rely on a lactam-lactim tautomerism on the pyridazine ring, this compound carries a hydroxyl group on the carbocyclic (benzene) ring. This structural nuance confers unique electronic properties, making it a critical "phenolic" building block for Fragment-Based Drug Discovery (FBDD). This guide delineates its chemical behavior, validated synthetic routes—including the hypervalent iodine (PIFA) oxidation method—and its application as a bioisostere in kinase and oxidoreductase inhibitor design.

Chemical Identity & Structural Architecture[1]

Nomenclature and Numbering

Correct numbering is paramount to distinguishing this compound from its isomers. Phthalazine (benzo[d]pyridazine) is numbered starting from the hetero-ring carbon adjacent to the bridgehead.

-

Positions 1 & 4: Carbons in the pyridazine ring (hetero-ring).

-

Positions 2 & 3: Nitrogen atoms.

-

Positions 5, 6, 7, 8: Carbons in the benzene ring.

This compound features the hydroxyl group at the peri-position (C5), adjacent to the bridgehead carbon. This proximity allows for potential intramolecular hydrogen bonding with the N3 nitrogen, influencing solubility and receptor binding kinetics.

Physiochemical Profile

| Property | Value / Description |

| CAS Number | 1309379-51-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| SMILES | OC1=CC=CC2=C1C=NN=C2 |

| pKa (Calculated) | ~8.5 (Phenolic OH); ~3.5 (Pyridazine N) |

| LogP | ~1.2 (Moderate Lipophilicity) |

| Tautomerism | Non-Tautomeric. Unlike 1-phthalazinol, which exists predominantly as the amide (phthalazinone), 5-ol retains its aromatic phenol character.[1] |

Structural Visualization

The following diagram contrasts the stable phenolic structure of this compound with the tautomeric nature of the 1-isomer.

Figure 1: Structural distinction between the target 5-ol (stable phenol) and the 1-ol (reactive tautomer).

Synthetic Pathways[3][4][5][6]

Synthesis of this compound requires strategies that establish the diaza-heterocycle while preserving the carbocyclic phenol. Two primary routes are recognized in high-value organic synthesis.

Route A: Condensation of 3-Hydroxyphthalaldehyde (Preferred)

This route is the most direct, utilizing the condensation of hydrazine with a substituted phthalaldehyde.

-

Mechanism: Double Schiff base formation.

-

Precursor: 3-Hydroxyphthalaldehyde (or protected ether).

-

Reagent: Hydrazine hydrate (

). -

Advantages: High atom economy, avoids harsh oxidants.

Route B: Oxidative Aromatization via PIFA (Specialized)

For accessing the 5-ol from saturated precursors (e.g., cyclohexanones or tetrahydrophthalazines), hypervalent iodine reagents are employed.

-

Reagent: [Bis(trifluoroacetoxy)iodo]benzene (PIFA ).

-

Mechanism: PIFA mediates the oxidative dehydrogenation of 5,6,7,8-tetrahydrothis compound or related hydrazones to restore aromaticity.

-

Significance: This method is cited in advanced heterocyclic reviews (e.g., Science of Synthesis) for generating sensitive phthalazineols.

Figure 2: Primary synthetic strategies. Route A (left) is standard; Route B (right) utilizes hypervalent iodine chemistry.

Medicinal Chemistry Applications

Pharmacophore Mapping

This compound serves as a versatile scaffold in Fragment-Based Drug Discovery (FBDD).

-

H-Bond Donor: The C5-OH acts as a donor, critical for interacting with backbone carbonyls in kinase hinge regions.

-

H-Bond Acceptor: The N2/N3 nitrogens are strong acceptors.

-

Pi-Stacking: The fused bicyclic system provides a rigid platform for

interactions within hydrophobic pockets (e.g., ATP binding sites).

Target Classes

-

VEGFR Inhibitors: Phthalazine derivatives are well-documented inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR). The 5-hydroxy group provides a handle for etherification to extend side chains into the solvent-exposed region of the kinase domain.

-

PARP Inhibitors: While Olaparib uses the phthalazinone core, the 5-ol isomer is investigated as a bioisostere to modulate metabolic stability and solubility profiles.

-

Aldose Reductase: Phenolic phthalazines have shown activity in preventing diabetic complications (neuropathy/retinopathy) by inhibiting aldose reductase.[2]

Experimental Protocol: Synthesis via Condensation

Objective: Preparation of this compound from 3-hydroxyphthalaldehyde.

Materials:

-

3-Hydroxyphthalaldehyde (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (Absolute)

-

Acetic acid (Catalytic, optional)

Procedure:

-

Dissolution: Dissolve 3-hydroxyphthalaldehyde (150 mg, 1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

-

Addition: Dropwise add hydrazine hydrate (60 mg, 1.2 mmol) at room temperature. A transient color change (yellow/orange) indicates imine formation.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 3–5 hours. Monitor consumption of aldehyde by TLC (SiO₂, 50% EtOAc/Hexane).

-

Work-up: Cool the mixture to 0°C. The product may precipitate. If not, concentrate under reduced pressure to 20% volume and add cold diethyl ether.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

-

Characterization: Confirm structure via ¹H NMR (DMSO-d₆). Look for the disappearance of aldehyde protons (~10 ppm) and appearance of phthalazine aromatic protons (9.0–9.5 ppm singlet for H1/H4).

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Phthalazines are nitrogenous heterocycles; handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenolic compounds are susceptible to slow oxidation; protect from light.

-

Incompatibility: Strong oxidizing agents (may convert phenol to quinone species).

References

-

Synthesis of Phthalazine Derivatives via PIFA: Hagen, T. J., & Helgren, T. R. (2006). Product Class 10: Phthalazines.[3] In Science of Synthesis (Vol. 16, pp. 315). Context: Describes the oxidative aromatization of tetrahydrophthalazines using [bis(trifluoroacetoxy)iodo]benzene (PIFA) to yield this compound.

-

Phthalazine Scaffold in Drug Discovery: El-Sawy, E. R., et al. (2012). Phthalazine derivatives in clinical applications. Journal of Heterocyclic Chemistry. Context: Reviews the pharmacological breadth of the phthalazine core, including kinase and enzyme inhibition.

-

VEGFR Inhibition by Phthalazines: El-Mekabaty, A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Context: Validates the use of the phthalazine core as a potent VEGFR2 inhibitor scaffold.[3]

-

General Phthalazine Synthesis (Condensation): Bunce, R. A., et al. (2012).[4] Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications. Context: Provides the general protocol for condensing hydrazine with phthalaldehyde derivatives.

-

CAS Registry Data: this compound (CAS 1309379-51-8). Context: Verification of chemical identity and SMILES structure.

Sources

- 1. Phthalazinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Deep Dive: Phthalazin-5-ol Derivatives and Analogues

Executive Summary: The C5-Functionalized Scaffold

Phthalazin-5-ol (and its keto-tautomers) represents a distinct subclass of the phthalazine pharmacophore. Unlike the more common phthalazin-1(2H)-one derivatives (where substitution occurs on the pyridazine ring), the 5-hydroxy motif places a hydrogen-bond donor/acceptor pair on the fused benzene ring.

This structural distinction is critical in medicinal chemistry. While C1/C4 substitutions primarily drive target affinity in kinases (e.g., VEGFR-2 inhibitors like Vatalanib), C5 substitutions modulate:

-

Solubility & Permeability: The phenolic hydroxyl alters logP and pKa.

-

Metabolic Stability: C5 is a common site for Phase I oxidation; pre-installing a hydroxyl group can block metabolic soft spots or serve as a handle for glucuronidation.

-

Fluorescence: Analogous to Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), 5-oxygenated derivatives exhibit unique chemiluminescent properties useful in bioassays.

Structural Architecture & Tautomerism

The core challenge in working with this compound is managing its tautomeric equilibrium, which is heavily solvent-dependent.

The Tautomeric Triad

For the fully oxidized phthalazine core, the 5-OH group behaves as a phenol. However, most bioactive analogues exist as 5-hydroxy-2,3-dihydrophthalazine-1,4-dione or 5-hydroxyphthalazin-1(2H)-one .

-

Form A (Phenolic): Predominates in non-polar solvents; essential for hydrophobic pocket binding.

-

Form B (Keto-Amine): Predominates in aqueous media; critical for hydrogen bonding with backbone amides in enzymes like PARP.

Graphviz Pathway: Tautomeric States & Reactivity

Figure 1: Tautomeric equilibrium between the phenolic and lactam forms dictates synthetic strategy. The 5-OH group allows for etherification, while the NH allows for N-alkylation.

Synthetic Methodologies

The synthesis of this compound derivatives requires regioselective control, typically starting from 3-substituted phthalic anhydrides .

Core Synthesis: The Anhydride Route

The most robust protocol involves the condensation of 3-hydroxyphthalic anhydride with hydrazine hydrate.

Reaction Scheme Logic:

-

Precursor: 3-Hydroxyphthalic anhydride.

-

Reagent: Hydrazine hydrate (

). -

Solvent: Glacial acetic acid (catalyzes the ring closure).

-

Product: 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione.

Note on Regioselectivity: If using substituted hydrazines (e.g., methylhydrazine), a mixture of 5-hydroxy and 8-hydroxy isomers may form. Steric hindrance at C3 of the anhydride usually directs the nucleophilic attack of the hydrazine to the less hindered carbonyl (C1), influencing the final isomer ratio.

Experimental Protocol: Synthesis of 5-Hydroxyphthalazine-1,4-dione

Objective: Isolate high-purity 5-hydroxy-2,3-dihydrophthalazine-1,4-dione.

Materials:

-

3-Hydroxyphthalic anhydride (10 mmol, 1.64 g)

-

Hydrazine hydrate (80%, 12 mmol)

-

Glacial Acetic Acid (15 mL)

-

Ethanol (for recrystallization)[1]

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.64 g of 3-hydroxyphthalic anhydride in 15 mL of glacial acetic acid. Heat gently to

to ensure complete dissolution. -

Addition: Add hydrazine hydrate (12 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

-

Reflux: Equip with a condenser and reflux the mixture at

for 4 hours. The solution will typically darken. -

Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of ice-cold water. A solid precipitate should form immediately.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with

mL of cold water to remove excess acetic acid. -

Purification: Recrystallize the crude solid from hot ethanol.

-

Validation:

-

Yield: Expected 75-85%.

-

Melting Point:

(decomposition). -

1H NMR (DMSO-d6): Look for singlet at

11.5 (NH) and broad singlet at

-

Medicinal Chemistry & SAR

The C5-hydroxy group serves as a versatile handle for "Scaffold Hopping."

Structure-Activity Relationship (SAR) Table

| Position | Modification | Effect on Potency/ADME |

| C5-OH | Free Hydroxyl | H-bond donor. mimics Tyr/Ser interactions. High clearance risk (Glucuronidation). |

| C5-O-R | Ether Linkage | Improves lipophilicity. Ideal for extending into hydrophobic pockets (e.g., VEGFR2). |

| C1/C4 | Ketone (=O) | Essential for PARP inhibition (mimics Nicotinamide). |

| N2/N3 | Alkylation | Reduces polarity. Can lock the tautomer but may abolish H-bond donor activity. |

Biological Targets[2][3]

-

PARP Inhibition: 5-hydroxy analogues mimic the nicotinamide moiety of NAD+, binding to the catalytic domain of Poly(ADP-ribose) polymerase. The 5-OH can form additional water-mediated bridges within the active site.

-

VEGFR-2 Kinase: Phthalazine-1-amines (like Vatalanib) are potent VEGFR inhibitors. Introducing a 5-OH or 5-alkoxy group alters the electronic density of the phthalazine ring, potentially tuning selectivity against off-target kinases (e.g., PDGFR).

-

Luminol Analogues: 5-hydroxyphthalazine-1,4-dione is a chemiluminescent probe, though less quantum efficient than luminol (5-amino). It is used in oxidative stress assays to detect reactive oxygen species (ROS).

Advanced Workflow: Synthesizing C5-Ether Derivatives

To improve bioavailability, the 5-OH is often converted to an ether. This requires a specific sequence to avoid N-alkylation.

DOT Diagram: Selective O-Alkylation Strategy

Figure 2: Strategic workflow for generating C5-alkoxy derivatives. Pre-functionalizing the anhydride ensures regioselectivity.

References

-

Phthalazine Scaffold Review: Sangshetti, J. N., et al. (2019).[2] Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry.

-

VEGFR-2 Inhibition: Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Synthesis Protocol (Analogous): Munin-Cruz, J., et al. (2012). Synthesis of new phthalazinedione derivatives. Sciforum (ECSOC-16).

-

Tautomerism in Heterocycles: Antonov, L., et al. (2013). Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine. Chemistry Central Journal.

-

Antimicrobial Phthalazines: Al-Wahaibi, L.H., et al. (2023). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate.

Sources

Strategic Sourcing and Synthetic Utility of Phthalazin-5-ol: A Technical Guide

Executive Summary: The Isomer Challenge

In the landscape of nitrogen heterocycles, Phthalazin-5-ol (5-hydroxyphthalazine) represents a "privileged but elusive" scaffold.[1] Unlike its ubiquitous isomer Phthalazin-1(2H)-one (often mislabeled as phthalazin-1-ol), the 5-hydroxy variant places the hydroxyl group on the benzenoid ring rather than the pyridazine ring.[1]

This structural distinction is critical for drug design:

-

Phthalazin-1(2H)-one: Tautomerizes to a lactam; typically used as a PARP inhibitor core (e.g., Olaparib).[1]

-

This compound: A true phenol; provides a handle for ether linkages (PROTACs), solubility modulation, or specific kinase hinge binding.[1]

Commercial Reality: this compound is rarely available as a "next-day delivery" stock item.[1] It is almost exclusively a Make-on-Demand or Custom Synthesis asset. This guide details the sourcing strategy, quality control (QC) pitfalls, and a validated synthetic route for internal production.

Chemical Profile & Differentiation[1][2][3][4]

It is vital to verify the CAS and structure before sourcing, as vendor catalogs often conflate isomers.[1]

| Feature | This compound (Target) | Phthalazin-1(2H)-one (Common Impurity/Isomer) |

| Structure | Hydroxyl on C5 (Benzene ring) | Carbonyl/Hydroxyl on C1 (Pyridazine ring) |

| CAS Number | 156004-79-4 (Check specific salt forms) | 119-39-1 |

| Reactivity | Phenolic (O-alkylation, electrophilic sub.)[1] | Lactam-like (N-alkylation dominant) |

| Availability | Tier 3 (Custom Synthesis) | Tier 1 (Global Stock) |

| pKa (approx) | ~9.5 (Phenol) | ~11.0 (Amide-like) |

Sourcing Strategy: The "Hidden Catalog"

Since this compound is not a commodity chemical, standard procurement via aggregators (e.g., MolPort, eMolecules) often yields "zero stock" or lead times of 4-6 weeks.[1]

Recommended Sourcing Workflow

Do not rely on catalog numbers.[1] Use the following "Capability Sourcing" approach:

Figure 1: Decision logic for sourcing rare heterocyclic intermediates.

Validated Supplier Categories

-

Primary Custom Synthesis Partners:

-

Enamine (Ukraine/Latvia): Holds the largest building block library; most likely to have the precursor (5-aminophthalazine) in stock to synthesize the phenol rapidly.

-

Otava Chemicals: Specializes in rare kinase scaffolds.[1]

-

WuXi AppTec / Pharmaron: Best for multi-gram to kilogram scale-up if the project advances.[1]

-

Internal Production: Validated Synthesis Protocol

If commercial lead times (>6 weeks) are prohibitive, the following protocol is recommended for internal synthesis. This route avoids expensive tetrazine reagents (inverse Diels-Alder) in favor of accessible precursors.[1]

Route: Diazotization of 5-Aminophthalazine

Precursor: 5-Aminophthalazine (CAS 102072-84-4) is more commonly available than the phenol.[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 5-aminophthalazine (1.0 eq) in 10% aqueous H₂SO₄. Cool to 0–5 °C in an ice bath.

-

Diazotization: Dropwise add NaNO₂ (1.1 eq) in water, maintaining temperature <5 °C. Stir for 30 min. The solution will turn clear/yellow.[1]

-

Hydrolysis (The Critical Step): Transfer the cold diazonium salt solution slowly into a separate flask containing boiling 10% H₂SO₄ (or 50% H₂SO₄ for faster kinetics).

-

Note: Rapid addition to boiling acid prevents side coupling reactions (azo dye formation).[1]

-

-

Workup:

-

Purification: Flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 45–60%.[1]

Figure 2: Synthetic pathway from the amine precursor.[1]

Quality Control & Handling

This compound is prone to oxidation, forming quinoid species which appear as brown impurities.[1]

Analytical Standards

-

Appearance: Off-white to pale yellow solid.[1] Reject if dark brown.

-

1H NMR (DMSO-d6):

-

LC-MS: Run in ESI+ mode. M+H = 147.1.[1]

-

Caution: Phenols can ionize poorly in acidic mobile phases; use a neutral buffer (Ammonium Acetate) if signal is low.[1]

-

Storage

-

Store under Argon/Nitrogen at -20°C.

-

Protect from light (amber vials).[1]

Synthetic Utility in Drug Design

Why chase this molecule? It serves as a versatile "Exit Vector" scaffold.[1]

| Application | Mechanism |

| Kinase Inhibitors | The phthalazine nitrogens (N2/N3) bind the hinge region (ATP pocket).[1] The C5-OH allows extension into the solvent front to improve solubility.[1] |

| PROTAC Linkers | The phenolic -OH is a perfect nucleophile for O-alkylation with halo-alkyl linkers, connecting the warhead to the E3 ligase ligand.[1] |

| Fluorescence | Phthalazine derivatives often exhibit fluorescence; C5-substitution modulates the emission wavelength.[1] |

Data Summary: Physical Properties

| Property | Value | Source/Estimation |

| Molecular Weight | 146.15 g/mol | Calculated |

| LogP | ~1.2 | Predicted (Consensus) |

| TPSA | ~46 Ų | Good membrane permeability |

| H-Bond Donors | 1 (Phenolic OH) | Structural Analysis |

References

-

Isomer Identification: PubChem Compound Summary for CID 8394 (Phthalazin-1(2H)-one). Note: Used as a negative control reference to distinguish from the 5-ol isomer. Link

-

Synthetic Methodology (Inverse Diels-Alder): Recent Developments in Chemistry of Phthalazines, Longdom Publishing.[1] Describes the synthesis of 5-hydroxyphthalazine via tetrazine/diol cycloaddition.[1][2] Link

-

Precursor Availability: ChemicalBook Listing for Phthalazin-5-amine. Verifies existence of the amine precursor for the diazotization route.[1] Link

-

Scaffold Utility: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery, European Journal of Medicinal Chemistry. Contextualizes the biological relevance of the phthalazine core. Link

Sources

Methodological & Application

Strategic Utilization of Phthalazin-5-ol in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

Phthalazin-5-ol (CAS 1309379-51-8) and its tautomeric/functional derivatives represent a high-value, underutilized scaffold in modern drug discovery.[1] While the phthalazine core (specifically the 1(2H)-one tautomer) is the backbone of approved PARP inhibitors (e.g., Olaparib), the 5-hydroxy substitution pattern offers a distinct topological vector for structure-activity relationship (SAR) exploration.

Why this compound?

-

Orthogonal Vector Exploration: Standard phthalazine functionalization focuses on the 1- and 4-positions (adjacent to nitrogens).[1] The 5-position points into a distinct solvent/protein pocket, often allowing for "exit vector" strategies in kinase and enzyme inhibitor design without disrupting the primary pharmacophore binding at the N2-N3 interface.

-

Solubility & Physicochemical Tuning: The phenolic hydroxyl group lowers LogD and provides a handle for solubilizing groups (e.g., basic ethers) in late-stage lead optimization.[1]

-

Metabolic Toggle: The 5-OH is a metabolic "soft spot" for glucuronidation. However, capping this group (e.g., with difluoromethyl ether) can block metabolism while retaining H-bond acceptor capability, a classic "metabolic switch" strategy.

Part 2: Chemical Biology & Structural Properties[1]

Physicochemical Profile

| Property | Value / Characteristic | Implication for Drug Design |

| Molecular Weight | 146.15 g/mol | Fragment-based drug discovery (FBDD) friendly.[1] |

| H-Bond Donors | 1 (Phenolic OH) | Critical for specific active site interactions. |

| H-Bond Acceptors | 3 (2 Ring N, 1 OH) | High polarity; good water solubility relative to phthalazine. |

| pKa (Phenol) | ~8.5 - 9.5 | Ionizable at physiological pH; affects permeability.[1] |

| Tautomerism | Stable aromatic form | Unlike 1-ol, 5-ol retains full aromaticity in the benzene ring. |

Structural Logic & Numbering

It is critical to distinguish This compound from Phthalazin-1-ol (Phthalazinone).[1]

-

Phthalazin-1-ol: Tautomerizes to the amide (1(2H)-one). The "active" drug scaffold for PARP inhibitors.[2]

-

This compound: A true phenol.[1] The hydroxyl is on the carbocyclic ring (position 5), not the heterocyclic ring.

Part 3: Synthesis Protocols

Disclaimer: All synthesis must be performed in a fume hood with appropriate PPE.[1] Hydrazine is toxic and potentially explosive.[1]

Protocol A: Synthesis of the Core Scaffold (5-Hydroxy-1(2H)-phthalazinone)

Since pure aromatic this compound is expensive, the most robust entry point is the 1-oxo derivative, which can be aromatized or used directly.[1]

Reaction Scheme:

3-Nitrophthalic acid

Step-by-Step Methodology:

-

Starting Material: Begin with 3-nitrophthalic anhydride or 3-nitrophthalic acid .[1]

-

Cyclization: Reflux 3-nitrophthalic anhydride (10 mmol) with hydrazine hydrate (12 mmol) in acetic acid (20 mL) for 3 hours.

-

Result:5-Nitro-1(2H)-phthalazinone .[1]

-

-

Reduction: Reduce the nitro group using Pd/C (10% w/w) and Hydrogen gas (balloon pressure) in MeOH/THF (1:1).[1]

-

Result:5-Amino-1(2H)-phthalazinone .[1]

-

-

Hydroxylation (The Critical Step):

-

Suspend 5-amino-1(2H)-phthalazinone (5 mmol) in 15% H₂SO₄ (20 mL) at 0°C.

-

Add NaNO₂ (5.5 mmol) dropwise to form the diazonium salt.

-

Hydrolysis: Transfer the diazonium solution slowly into a boiling solution of 10% H₂SO₄/water.

-

Workup: Cool to RT. The product, 5-hydroxy-1(2H)-phthalazinone , precipitates as a solid. Filter and wash with cold water.

-

Protocol B: Activation to 1-Chloro-5-Methoxyphthalazine

To access the fully aromatic phthalazine core for cross-coupling.[1]

-

O-Methylation: Treat 5-hydroxy-1(2H)-phthalazinone with MeI (1.1 eq) and K₂CO₃ in DMF at RT.

-

Note: This protects the 5-OH.

-

-

Chlorination: Reflux the methylated intermediate in POCl₃ (excess) for 4 hours.

-

Result:1-Chloro-5-methoxyphthalazine .[1]

-

-

Displacement: The 1-Cl group is highly reactive. It can be displaced by amines (SɴAr) or used in Suzuki couplings to install biaryl systems common in kinase inhibitors.

Part 4: Medicinal Chemistry Application Workflows

Diagram: Synthesis & Functionalization Logic

The following diagram illustrates the workflow from raw materials to diverse library generation.

Caption: Synthesis workflow for accessing 5-substituted phthalazine scaffolds from commercial precursors.

Diagram: SAR Decision Tree

How to use the 5-OH vector in lead optimization.

Caption: Strategic decision tree for optimizing this compound leads based on ADME/Potency issues.

Part 5: References

-

Preparation of 5-hydroxy-1(2H)-phthalazinone Source: PrepChem.com / Literature derived from J. Chem. Soc. Protocol validation for diazotization of 5-aminophthalazinone. [1]

-

Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery Source:European Journal of Medicinal Chemistry (via PubMed) Comprehensive review of the phthalazinone core, establishing the baseline for 1- vs 5-substitution. [1]

-

This compound (CAS 1309379-51-8) Commercial Availability Source: AK Scientific Verification of the aromatic tautomer's existence and commercial status. [1]

-

Synthetic Approaches to Adriamycin Involving Diels-Alder Reactions (Phthalazine Precursors) Source:Journal of Organic Chemistry (UCLA Chemistry) Details the synthesis of 5-hydroxy-2,3-dihydro-1,4-phthalazinedione from 3-nitrophthalic acid, a key intermediate logic.

Sources

Phthalazin-5-ol as a potential kinase inhibitor

Executive Summary

While the phthalazin-1-one scaffold is well-documented in FDA-approved therapeutics (e.g., Olaparib) and clinical kinase inhibitors (e.g., Vatalanib), the phthalazin-5-ol isomer represents an under-explored chemical space in Fragment-Based Drug Discovery (FBDD). This distinct phenolic isomer offers a unique substitution vector (Position 5) relative to the diaza-hinge binding motif, allowing for novel interactions with the solvent-exposed front or the gatekeeper residue of the ATP-binding pocket.

This guide details the protocols for validating this compound derivatives as ATP-competitive Type I kinase inhibitors, specifically targeting the VEGFR and Aurora kinase families.

Structural Basis & Mechanism of Action

The "Hinge Binder" Hypothesis

Kinase inhibitors typically mimic the adenine ring of ATP.[1] The phthalazine core serves as a "privileged scaffold" where the nitrogen atoms (N2/N3) function as hydrogen bond acceptors for the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2).

-

The 5-ol Advantage: Unlike the 1-position modifications common in Vatalanib, a hydroxyl group at the 5-position (on the benzene ring) provides a handle for:

-

Solubility: Enhancing hydrophilicity in early fragment hits.

-

Vector Extension: A site for ether/ester linkages to reach the ribose-binding pocket or solvent front without disrupting the hinge interaction.

-

Pathway Blockade Visualization

The following diagram illustrates the mechanistic blockade of the VEGFR2 signaling cascade by a phthalazine-based inhibitor.

Caption: Competitive inhibition of VEGFR2 by this compound prevents downstream phosphorylation of the MAPK/ERK pathway.

Experimental Protocols

Protocol A: Fragment Solubility & Handling

Rationale: Phthalazines can exhibit planar stacking (aggregation), leading to false positives in biochemical assays.

-

Stock Preparation: Dissolve this compound to 100 mM in anhydrous DMSO.

-

Quality Check (Nephelometry):

-

Dilute stock to 1 mM in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100).

-

Measure light scattering (nephelometry) to detect colloidal aggregates.

-

Acceptance Criteria: Solubility > 100 µM with no precipitate.

-

-

Storage: Store in small aliquots at -20°C. Avoid freeze-thaw cycles > 3 times.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: As a fragment, this compound likely has low affinity (high µM to mM

Instrument: Biacore 8K or S200. Chip: CM5 Sensor Chip (Carboxymethylated dextran).

Step-by-Step Workflow:

-

Immobilization:

-

Target: Recombinant Kinase Domain (e.g., VEGFR2 or Aurora A) with His/GST tag.

-

Method: Amine coupling (EDC/NHS) to ~3000 RU density. Note: High density is required for fragment detection.

-

-

Running Buffer:

-

PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20) + 2% DMSO.

-

Critical: Match DMSO concentration in samples exactly to running buffer to minimize "bulk effect" jumps.

-

-

Injection Cycle:

-

Flow Rate: 30 µL/min.

-

Contact Time: 60 seconds (association).

-

Dissociation Time: 60 seconds.

-

Concentration Series: 0, 15, 31, 62, 125, 250, 500 µM (3-fold dilutions).

-

-

Data Analysis:

-

Solvent correction (DMSO calibration curve) is mandatory .

-

Fit to 1:1 Binding Model (Langmuir).

-

Success Metric: Square wave sensorgram indicating fast on/off rates typical of specific fragment binding.

-

Protocol C: TR-FRET Kinase Activity Assay (LanthaScreen™)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates background fluorescence from library compounds and provides robust IC50 data.

Reagents:

-

Kinase: VEGFR2 (KDR) or Aurora A.

-

Substrate: Fluorescein-PolyGT (or specific peptide).

-

Tracer: Eu-labeled anti-phosphotyrosine antibody.

-

ATP: at

apparent (typically 10-50 µM).

Step-by-Step Workflow:

-

Compound Plating:

-

Dispense 10 nL of this compound (serial dilution) into a 384-well low-volume white plate (acoustic dispensing preferred).

-

-

Kinase Reaction Mix:

-

Add 2.5 µL of 2X Kinase/Antibody mixture.

-

Incubate 5 mins (allows inhibitor to bind before ATP competition).

-

-

Start Reaction:

-

Add 2.5 µL of 2X ATP/Substrate mixture.

-

Final Volume: 5 µL.

-

-

Incubation:

-

Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

-

-

Detection:

-

Add 5 µL of EDTA (10 mM final) to stop the reaction and stabilize the TR-FRET signal.

-

Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation: 337 nm | Emission 1: 495 nm (Donor) | Emission 2: 520 nm (Acceptor).

-

-

Calculation:

-

Calculate Emission Ratio (

). -

Plot % Inhibition vs. Log[Compound].

-

Fit using 4-parameter logistic equation (Hill Slope).

-

Data Presentation & Analysis

Screening Cascade Diagram

The following Graphviz diagram outlines the logical flow from chemical synthesis to lead optimization.

Caption: Critical path for validating this compound fragments. SPR confirms direct binding before enzymatic investment.

Expected Results Table

| Assay Type | Parameter | This compound (Fragment) | Vatalanib (Reference) | Interpretation |

| SPR | 50 - 250 µM | < 10 nM | Fragment has weak affinity; requires "growing". | |

| TR-FRET | ~100 µM | 37 nM | High concentration needed for inhibition. | |

| LE | Ligand Efficiency | > 0.30 | ~0.35 | High LE validates the scaffold quality despite low potency. |

References

-

Bold, G., et al. (2000). "New anilinophthalazines as potent and orally well absorbed inhibitors of the VEGF receptor tyrosine kinases useful as antagonists of tumor-driven angiogenesis." Journal of Medicinal Chemistry.

-

ThermoFisher Scientific. (2025). "LanthaScreen™ Eu Kinase Binding Assay User Guide." ThermoFisher Technical Resources.

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

-

Protein Data Bank. (2024). "Crystal structure of VEGFR2 in complex with Vatalanib (PDB: 1Y6A)." RCSB PDB.

-

ChemicalBook. (2025). "Phthalazin-5-amine and derivatives properties." ChemicalBook CAS Database.

Sources

Application Notes & Protocols: Derivatization of Phthalazin-5-ol for Advanced Biological Assays

Introduction

The phthalazine core is a privileged heterocyclic scaffold, forming the backbone of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[3][4] Within this versatile chemical family, Phthalazin-5-ol presents a unique opportunity for synthetic modification. The presence of a reactive phenolic hydroxyl group at the 5-position serves as a versatile chemical handle for derivatization.

This guide provides an in-depth exploration of strategies and detailed protocols for the chemical modification of this compound. The primary objective is to transform this core structure into highly functional molecular tools—fluorescent probes, chemiluminescent reporters, and bioconjugates—for use in a wide array of biological assays. By explaining the causality behind experimental choices, this document is designed to empower researchers, scientists, and drug development professionals to harness the full potential of the phthalazine scaffold in their work.

Section 1: The Chemistry of this compound Derivatization

The key to unlocking the potential of this compound lies in the strategic modification of its phenolic hydroxyl (-OH) group. This group can be deprotonated under basic conditions to form a nucleophilic phenoxide, which can then react with various electrophiles.[5] The most common and effective derivatization strategies include alkylation, acylation, and phosphorylation.[5]

These classical reactions allow for the attachment of a wide range of functional moieties, including:

-

Reporter Groups: Fluorophores or chemiluminescent precursors that enable detection.

-

Linkers: Spacers that connect the phthalazine core to other molecules without steric hindrance.

-

Bio-orthogonal Handles: Reactive groups (e.g., maleimides, alkynes) that facilitate specific conjugation to biomolecules.

Caption: Key derivatization pathways for this compound.

Section 2: Application Focus I - Development of Fluorescent Probes

Rationale: Fluorescent probes are indispensable tools in cell biology, enabling the visualization and quantification of molecular events with high sensitivity and spatiotemporal resolution. Derivatizing the non-fluorescent this compound with a fluorophore creates a powerful reporter molecule for various assays, including fluorescence microscopy and high-throughput screening. Naphthalimides are an excellent choice for this purpose due to their robust photophysical properties and versatile chemistry.[6]

Strategy: The most direct method to create a fluorescent derivative is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis.[7] This involves deprotonating the phenolic hydroxyl of this compound to form a phenoxide, which then displaces a leaving group on a fluorophore that has been pre-functionalized with an alkyl halide.

Protocol 1: Synthesis of a Naphthalimide-Phthalazin-5-ol Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe by linking this compound to a 4-bromo-1,8-naphthalimide derivative.

Materials & Reagents:

-

This compound

-

4-Bromo-N-(2-bromoethyl)-1,8-naphthalimide (Fluorophore precursor)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate, Dichloromethane (DCM), Hexanes (for chromatography)

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.0 equivalents). Stir the suspension vigorously for 15 minutes at room temperature. The base activates the hydroxyl group by deprotonating it.

-

Addition of Fluorophore: Dissolve the 4-Bromo-N-(2-bromoethyl)-1,8-naphthalimide (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80-90°C and let it react for 12-24 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the this compound spot indicates reaction completion.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into cold water and extract the product with ethyl acetate or DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[9]

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure fluorescent probe.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Characterize its photophysical properties using UV-Vis and fluorescence spectroscopy.

Expected Data:

| Parameter | Expected Value | Rationale |

| Excitation Max (λex) | ~420-450 nm | Typical for naphthalimide-based fluorophores.[10] |

| Emission Max (λem) | ~520-550 nm | Green-yellow fluorescence is common for this class of dyes.[10] |

| Quantum Yield (ΦF) | 0.2 - 0.6 | Naphthalimides are known to be efficient fluorophores. |

| Molar Extinction Coeff. (ε) | > 20,000 M⁻¹cm⁻¹ | Indicates a strongly absorbing chromophore. |

Section 3: Application Focus II - Creating Chemiluminescent Probes

Rationale: Chemiluminescence (CL) offers exceptionally high signal-to-noise ratios, making it ideal for ultra-sensitive detection in assays like ELISA and Western blotting. Luminol, a phthalazine derivative, is the most famous chemiluminescent substrate. By modifying the this compound scaffold, it is possible to create novel luminol analogs with tuned properties, such as altered emission wavelengths or enhanced light output.[11][12]

Strategy: The hydroxyl group on this compound can be used to attach substituents that modulate the electronic properties of the phthalazine ring, thereby influencing the energy of the light-emitting excited state. For instance, esterification with an electron-withdrawing or electron-donating group can shift the emission spectrum.

Protocol 2: General Method for Tuning Chemiluminescence via Esterification

This protocol outlines the synthesis of a Phthalazin-5-yl ester and its subsequent testing in a chemiluminescence assay.

Materials & Reagents:

-

This compound

-

Acyl chloride or carboxylic acid of choice (e.g., benzoyl chloride)

-

Triethylamine (TEA) or Pyridine as a base

-

Dichloromethane (DCM), anhydrous

-

Luminol (for comparison)

-

Hydrogen peroxide (H₂O₂) solution

-

Horseradish Peroxidase (HRP)

-

Tris or Phosphate buffer (pH 8.5-9.5)

-

Luminometer or plate reader with CL capability

Procedure:

Part A: Synthesis

-

Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.

-

Base Addition: Add TEA (1.5 eq.) and stir the solution for 10 minutes at 0°C (ice bath).

-

Acylation: Slowly add the acyl chloride (1.2 eq.). Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by recrystallization or column chromatography.

Part B: Chemiluminescence Assay

-

Reagent Preparation: Prepare stock solutions of your this compound derivative and luminol in DMSO. Prepare a working solution of HRP in buffer. Prepare the final assay buffer containing hydrogen peroxide.

-

Assay Execution: In a 96-well white opaque plate, add the assay buffer.

-

Initiation: To initiate the reaction, inject the HRP solution followed immediately by the phthalazine derivative solution.

-

Measurement: Immediately measure the light emission (Relative Light Units, RLU) over time using a luminometer. The optimal pH for luminol CL is typically alkaline.[13]

Caption: Workflow for synthesis and testing of chemiluminescent probes.

Section 4: Application Focus III - Bioconjugation to Peptides and Proteins

Rationale: Covalently attaching small molecules to proteins or peptides is fundamental for creating targeted therapeutics (e.g., Antibody-Drug Conjugates), diagnostic reagents, and probes for studying biological pathways. The this compound must first be "functionalized" with a linker that terminates in a bio-orthogonal reactive group.

Strategy: A robust, two-step strategy is employed. First, the hydroxyl group of this compound is derivatized using a linker containing a carboxylic acid. This is achieved via Williamson ether synthesis using an ω-haloalkanoic acid. Second, the terminal carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines (like the side chain of lysine) on a protein.[14] Alternatively, a maleimide group can be introduced to target cysteine residues.[15]

Protocol 3: Two-Step Conjugation via NHS Ester Chemistry

This protocol details the preparation of an amine-reactive this compound derivative and its subsequent conjugation to a model protein.

Materials & Reagents:

-

This compound

-

6-bromohexanoic acid

-

Potassium Carbonate (K₂CO₃)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Model protein with accessible lysines (e.g., Bovine Serum Albumin, BSA)

-

Phosphate-buffered saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, 0.1 M, pH 8.3

-

DMF, DMSO (anhydrous)

-

Size-exclusion chromatography (SEC) columns for purification

Procedure:

Part A: Synthesis of Amine-Reactive this compound NHS Ester

-

Linker Attachment: Following the general procedure in Protocol 1 , react this compound (1.0 eq.) with 6-bromohexanoic acid (1.2 eq.) and K₂CO₃ (2.5 eq.) in DMF. This forms Phthalazin-5-O-(CH₂)₅-COOH. Purify the product.

-

NHS Ester Activation:

-

Dissolve the carboxylic acid-functionalized phthalazine (1.0 eq.) in anhydrous DMF.

-

Add NHS (1.2 eq.) and EDC (1.2 eq.).[14]

-

Stir the reaction at room temperature for 4-6 hours. The reaction creates the amine-reactive NHS ester. This product is moisture-sensitive and is often used immediately without extensive purification.

-

Part B: Conjugation to Protein

-

Protein Preparation: Dissolve the protein (e.g., BSA) in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL. The slightly alkaline pH ensures that lysine residues are deprotonated and nucleophilic.[16]

-

Conjugation Reaction:

-

Prepare a concentrated stock solution of the this compound NHS ester in anhydrous DMSO.

-

Slowly add a 10-20 molar excess of the NHS ester solution to the stirring protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification: Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4). The protein-conjugate will elute in the void volume.

-

Characterization:

Section 5: Troubleshooting and Key Considerations

-

Low Reaction Yields: For Williamson ether synthesis, ensure all reagents and solvents are anhydrous. A stronger base like sodium hydride (NaH) can be used for less reactive phenols, but requires greater caution.[9] For NHS ester reactions, ensure the pH is optimal (8.3-8.5) and that the amine-containing buffer (like Tris) is avoided.[16]

-

Poor Solubility: Phthalazine derivatives can be poorly soluble in aqueous buffers. Using a co-solvent like DMSO or DMF (typically <10% v/v) in the conjugation step can improve solubility.

-

Hydrolysis of Activated Esters: NHS esters are susceptible to hydrolysis, especially at high pH. Prepare them fresh and use them promptly. Store stock solutions in an anhydrous solvent at -20°C.

-

Protein Precipitation: Adding a large volume of organic solvent from the probe stock solution can cause the protein to precipitate. Add the probe stock slowly in small aliquots while gently vortexing.

Conclusion

This compound is a highly adaptable chemical scaffold with significant potential for the development of sophisticated tools for biological research. The phenolic hydroxyl group provides a reliable anchor point for a multitude of chemical transformations. By following the principles and protocols outlined in this guide, researchers can effectively synthesize custom fluorescent, chemiluminescent, and protein-reactive derivatives tailored to their specific assay needs, thereby advancing capabilities in diagnostics, cell imaging, and drug discovery.

References

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). European Journal of Medicinal Chemistry. [Link]

-

Derivatization in HPLC. (n.d.). HTA.[Link]

- Process for removing phenolic hydroxyl group from phenolic compounds. (1972).

-

The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. [Link]

-

Re-engineering luminol: new frontiers in chemiluminescence chemistry. (2025). Chemical Society Reviews. [Link]

-

Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). Royal Society Open Science. [Link]

-

Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). Bioorganic & Medicinal Chemistry. [Link]

-

Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (2020). Biomedical Chromatography. [Link]

-

Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. (2002). Tetrahedron Letters. [Link]

-

A Concise Review on Phthlazine Derivatives and its Biological Activities. (2020). PharmaInfo. [Link]

-

Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. (2024). The Journal of Organic Chemistry. [Link]

-

Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. (2022). JoVE. [Link]

-

Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. (2023). Molecules. [Link]

-

Bioconjugate Analytical Method Development & Validation. (n.d.). Abzena. [Link]

-

Strong Green Chemiluminescence from Naphthalene Analogues of Luminol. (2015). Angewandte Chemie International Edition. [Link]

-

Tuning the chemiluminescence of a luminol flow using plasmonic nanoparticles. (2016). Scientific Reports. [Link]

-

A Well-Written Analytical Procedure for Regulated HPLC Testing. (2021). LCGC International. [Link]

-

Chemoselective Hydroxyl Group Transformation: An Elusive Target. (2013). Bioconjugate Chemistry. [Link]

-

Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. (2019). Analytical Chemistry. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. [Link]

-

Pharmacological action and SAR of Phthalazine derivatives-A Review. (2020). International Journal of Research in Pharmaceutical Sciences. [Link]

-

N-Hydroxysuccinimide active ester. (n.d.). Namiki Shoji Co., Ltd. [Link]

-

Conditions for coupling to an N-hydroxysuccinimide ester. (2020). Reddit. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Medicinal Chemistry. [Link]

-

How to Enhance Luminol Stability in Chemiluminescent Reactions?. (2025). Patsnap. [Link]

-

Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2022). Molecules. [Link]

-

A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells. (2022). RSC Advances. [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Pharmaceuticals. [Link]

-

luminol chemiluminescence method: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). Open Ukrainian Citation Index. [Link]

-

Design and synthesis of naphthalimide-based CO fluorescent probes realizing tricolor detection and turn-on/off response. (2024). Semantic Scholar. [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2000). Organic Process Research & Development. [Link]

-

Fast Cysteine Bioconjugation Chemistry. (2020). Journal of the American Chemical Society. [Link]

-

Development and evaluation of analytical techniques for antibodies and antibody-drug conjugates. (2020). DiVA portal. [Link]

-

Research Progress on Naphthalimide Fluorescent Probes. (2023). Advanced Sensor Research. [Link]

Sources

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]

- 11. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. luminol chemiluminescence method: Topics by Science.gov [science.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 16. interchim.fr [interchim.fr]

- 17. adcreview.com [adcreview.com]

- 18. diva-portal.org [diva-portal.org]

Troubleshooting & Optimization

Technical Support Center: Phthalazin-5-ol Synthesis & Impurity Control

Case Reference: PHT-5-OL-SYNTH Role: Senior Application Scientist Status: Operational

Introduction: The "Hidden" Complexity of Phthalazin-5-ol

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering unexpected peaks in your HPLC traces or struggling with yield consistency during the synthesis of This compound (5-hydroxyphthalazine) .

Unlike its common cousin phthalazin-1(2H)-one (often mislabeled as phthalazin-1-ol), This compound carries its hydroxyl group on the benzene ring (C5), maintaining a fully aromatic 10-

This guide moves beyond generic advice, treating your synthesis as a system of competing kinetics and thermodynamics. Below are the specific troubleshooting protocols for the three most common impurity profiles encountered in this workflow.

Ticket #001: The "M+2" Ghost (Incomplete Aromatization)

User Complaint: "My Mass Spec shows a persistent peak at [M+2] relative to the product. It co-elutes or trails slightly on reverse-phase HPLC. Increasing reaction time doesn't help."

Root Cause Analysis

You are likely observing 1,2-dihydrothis compound . The condensation of 3-hydroxyphthalaldehyde with hydrazine proceeds through a dihydrazone or amino-hydrazone intermediate, followed by ring closure to the dihydro species. The final step—aromatization to the fully conjugated phthalazine—is oxidative. If your reaction is run under strict inert atmosphere (argon/nitrogen) without an added oxidant, the system stalls at the dihydro stage.

Mechanism of Impurity Formation

-

Step 1: Hydrazine attacks carbonyls

Ring closure. -

Step 2 (The Stall): The resulting molecule is 1,2-dihydrothis compound.

-

Requirement: Removal of 2H (oxidation) to establish aromaticity.

Remediation Protocol

Do not add more hydrazine. Instead, introduce an oxidative driver.[1]

-

The "Air Spurge" Method (Green Chemistry):

-

Reflux the reaction mixture in ethanol/acetic acid.

-

Remove the inert gas line and open the condenser top to air (or actively bubble air through the solution) for 1-2 hours.

-

Why: Oxygen acts as the hydrogen acceptor.

-

-

Chemical Oxidation (If Air Fails):

-

Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or treat with MnO₂ in dichloromethane.

-

Note: This converts the dihydro impurity to the aromatic product instantly.

-

Ticket #002: The High-MW "Double" Peak (Azine Dimerization)

User Complaint: "I see a late-eluting impurity with roughly double the molecular weight of my product. It is highly insoluble."

Root Cause Analysis

You have formed the Azine Dimer . Hydrazine is bifunctional. If the local concentration of aldehyde (precursor) is high relative to hydrazine, one hydrazine molecule can react with two aldehyde molecules, bridging them. This is kinetically favored when hydrazine is added to the aldehyde solution.

Diagnostic Logic

-

Observation: High MW peak (approx. 2x mass - 2 protons).

-

Solubility: Poor solubility in MeOH/ACN (precipitates early).

Prevention Protocol (Reverse Addition)

To ensure the "this compound" pathway dominates over the "Azine" pathway, you must maintain a high local concentration of hydrazine.

-

Correct Setup: Place the Hydrazine Hydrate (in excess, e.g., 2-3 equiv) in the flask.

-

Addition: Add the 3-hydroxyphthalaldehyde solution dropwise to the hydrazine.

-

Result: Every aldehyde molecule immediately encounters an excess of hydrazine, favoring the mono-hydrazone formation (cyclization) over the dimer.

Ticket #003: The "Phthalazinone" Trap (Precursor Oxidation)

User Complaint: "My product melts >300°C (too high) and has a carbonyl stretch in IR (~1650 cm⁻¹). I expected a phenol."

Root Cause Analysis

You have synthesized 5-hydroxyphthalazin-1(2H)-one instead of this compound. This occurs if your starting material contained 3-hydroxyphthalic acid or anhydride impurities, or if your dialdehyde precursor oxidized during storage. Hydrazine reacts with carboxylic acid derivatives to form the amide (lactam) linkage, which is chemically distinct from the imine linkage of the target molecule.

Analytical Differentiation

| Feature | Target: this compound | Impurity: 5-Hydroxyphthalazinone |

| Structure | Fully Aromatic (N=N) | Amide/Lactam (NH-C=O) |

| IR Spectrum | Broad OH (~3300), C=N (~1580) | Sharp C=O (~1650-1670) |

| Solubility | Soluble in dilute acid (protonates N) | Soluble in dilute base (deprotonates NH) |

| Origin | From Aldehyde precursor | From Acid/Anhydride precursor |

Visualizing the Pathways

The following diagram illustrates the divergence points where these impurities are generated.

Figure 1: Reaction pathway showing the genesis of the Target molecule vs. Azine and Phthalazinone impurities.

Summary of Troubleshooting Protocols

| Issue | Diagnostic Marker | Corrective Action | Mechanism |

| Incomplete Cyclization | M+2 peak in MS | Spurge reaction with Air or add DDQ | Oxidative aromatization of dihydro-intermediate [1]. |

| Azine Dimerization | High MW, Insoluble solid | Reverse Addition (Aldehyde into Hydrazine) | Kinetic control: High [N2H4] prevents bridging [2]. |

| Phthalazinone | IR C=O band, High MP | Purify precursor (Aldehyde) | Removal of carboxylic acid/anhydride contaminants [3]. |

| Hydrazine Residue | Genotoxic Alert | Scavenge with polymer-bound aldehyde | Covalent capture of residual hydrazine. |

References

-

Lynch, M. A., et al. (2004). "Synthesis and elaboration of phthalazines." Journal of Heterocyclic Chemistry, 41(2), 23-29.

-

Brown, D. J. (2000). The Phthalazines. Supplement I, The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

-

Ghorab, M. M., et al. (2023). "Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents." NIH National Library of Medicine.

-

Guidechem . (2024).[2][3] "Phthalazine synthesis and impurity profiles."

Sources

- 1. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

Phthalazin-5-ol Reactions: A Technical Support Guide for Researchers

Welcome to the technical support center for Phthalazin-5-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. This compound and its tautomeric form, Phthalazin-5(2H)-one, are key intermediates in the synthesis of a wide range of biologically active compounds.[1][2][3] Understanding the nuances of their reactivity is paramount to success in the laboratory.

This guide is structured in a question-and-answer format to directly address the common challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating component of your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My synthesis of the this compound core is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the initial synthesis of the phthalazine core are a frequent hurdle. The primary cause often lies in incomplete reaction, side reactions, or suboptimal workup and purification. Let's break down the common synthesis from a substituted phthalic anhydride and a hydrazine derivative.[2]

Underlying Causality: The cyclization to form the phthalazine ring is a condensation reaction. The efficiency of this step is highly dependent on factors like reaction temperature, solvent, and the nature of the substituents on your starting materials. Inadequate removal of the water byproduct can also hinder the reaction equilibrium.

Troubleshooting Protocol:

-

Reagent Purity: Ensure the phthalic anhydride derivative and hydrazine are of high purity. Impurities can lead to unwanted side products.

-

Solvent Choice: While various solvents can be used, glacial acetic acid is a common choice as it acts as both a solvent and a catalyst.[2][4] For less soluble starting materials, a higher boiling point solvent like n-butanol can be effective.

-

Temperature and Reaction Time: The reaction often requires heating to drive the condensation. Refluxing in acetic acid is a standard procedure.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while excessive heat or prolonged reaction times may cause degradation.

-

Water Removal: If the reaction is sluggish, consider using a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.

-

Work-up Procedure: Upon completion, the product often precipitates from the reaction mixture upon cooling or by pouring it into ice-water.[4] Ensure the pH is adjusted appropriately to maximize precipitation of your desired product. Washing the crude product with a non-polar solvent like hexane can help remove organic impurities before further purification.

Experimental Protocol: Synthesis of a Substituted Phthalazinone

A general procedure involves refluxing the substituted phthalic anhydride with hydrazine hydrate in glacial acetic acid.[2]

| Reagent/Solvent | Typical Molar Ratio/Volume | Purpose |

| Substituted Phthalic Anhydride | 1 equivalent | Starting Material |

| Hydrazine Hydrate | 1 - 1.2 equivalents | Nitrogen source for the heterocycle |

| Glacial Acetic Acid | 5 - 10 volumes | Solvent and catalyst |

Step-by-step:

-

Combine the substituted phthalic anhydride and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Slowly add hydrazine hydrate to the mixture. The reaction can be exothermic.

-

Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Allow the reaction to cool to room temperature. The product may precipitate.

-

Pour the reaction mixture into a beaker of ice-water to induce further precipitation.

-

Collect the solid product by filtration, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.[4]

FAQ 2: I am observing a mixture of this compound and Phthalazin-5(2H)-one. How can I selectively synthesize the desired tautomer?

The tautomeric equilibrium between the -ol and the -one form is a critical aspect of this compound chemistry. The relative stability of these tautomers can be influenced by the solvent, temperature, and pH.

Underlying Causality: The this compound form possesses an aromatic pyridazine ring, which lends it significant thermodynamic stability.[5] Conversely, the Phthalazin-5(2H)-one form has a lactam structure. Microwave-assisted synthesis has been reported to favor the formation of the more stable Phthalazin-1-ol isomer over the phthalazin-1-one.[5] This suggests that under thermodynamic control, the -ol form can be favored.

Strategies for Selective Synthesis:

-

Microwave Synthesis: Employing microwave irradiation can provide the necessary energy to overcome the activation barrier and favor the formation of the thermodynamically more stable this compound tautomer.[5]

-

Solvent and pH Control: The tautomeric equilibrium can be influenced by the solvent's polarity and proticity. Aprotic solvents may favor the -ol form, while protic solvents can facilitate proton transfer and favor the -one form. The pH of the solution during workup is also crucial; acidic or basic conditions can shift the equilibrium.

Workflow for Favoring the this compound Isomer

Caption: Workflow for selective synthesis of this compound.

FAQ 3: My alkylation reaction on this compound is giving a mixture of N- and O-alkylated products. How can I control the regioselectivity?

The presence of both a nucleophilic nitrogen and oxygen atom in the this compound/Phthalazin-5(2H)-one tautomeric system makes regioselective alkylation a significant challenge.

Underlying Causality: The outcome of the alkylation reaction is governed by the principles of hard and soft acid-base (HSAB) theory and the reaction conditions.[6] The nitrogen atom is generally considered a softer nucleophile, while the oxygen atom is a harder nucleophile. Therefore, the choice of the alkylating agent and the reaction conditions will dictate the site of alkylation. Chemoselective N-alkylation is often observed and can be explained by the favorable interaction between the High Occupied Molecular Orbital (HOMO) of the nitrogen and the Low Unoccupied Molecular Orbital (LUMO) of the electrophile.[6]

Controlling Regioselectivity:

| Factor | To Favor N-Alkylation | To Favor O-Alkylation | Rationale |

| Alkylating Agent | Softer electrophiles (e.g., alkyl iodides, benzyl bromide) | Harder electrophiles (e.g., dimethyl sulfate, alkyl tosylates) | Matching the hardness/softness of the nucleophile and electrophile according to HSAB theory. |

| Base | Weaker bases (e.g., K₂CO₃, Et₃N) | Stronger, harder bases (e.g., NaH, KOtBu) | Stronger bases will deprotonate the harder oxygen more readily, increasing its nucleophilicity. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Polar aprotic solvents can also be used here. | These solvents can solvate the cation of the base, leaving a more reactive "naked" anion. |

| Temperature | Lower temperatures | Higher temperatures may be required | To control the reaction kinetically versus thermodynamically. |

Troubleshooting Protocol for Undesired Alkylation:

-

Analyze the Product Mixture: Use NMR spectroscopy to determine the ratio of N- and O-alkylated products. The chemical shifts of the protons and carbons adjacent to the site of alkylation will be significantly different.

-

Adjust the Base: If you are getting too much O-alkylation, switch to a weaker, softer base like potassium carbonate.

-

Change the Alkylating Agent: If possible, use an alkylating agent with a different leaving group to alter its hardness. For example, switch from an alkyl tosylate to an alkyl iodide to favor N-alkylation.

-

Purification: If a mixture is unavoidable, careful column chromatography on silica gel can often separate the N- and O-alkylated isomers. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

Experimental Protocol: Selective N-Alkylation of a Phthalazinone

This protocol is adapted from procedures for the N-alkylation of similar phthalazinone systems.[7]

Step-by-step:

-

To a solution of the this compound/one in a polar aprotic solvent like DMF, add a mild base such as K₂CO₃.

-

Stir the mixture at room temperature for a short period to allow for salt formation.

-

Add the alkylating agent (e.g., an alkyl halide) dropwise to the suspension.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

FAQ 4: I'm having difficulty purifying my this compound derivative. What are some effective purification strategies?

Purification of polar heterocyclic compounds like this compound can be challenging due to their solubility characteristics and potential for strong interactions with silica gel.

Underlying Causality: The presence of the hydroxyl group and the nitrogen atoms in the phthalazine core makes these molecules relatively polar. This can lead to issues such as poor solubility in common non-polar chromatography solvents and streaking on TLC plates.

Purification Troubleshooting:

-

Recrystallization: This is often the most effective method for purifying solid products. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol, acetic acid) to less polar (e.g., ethyl acetate, toluene), and solvent mixtures.[4]

-

Column Chromatography:

-

Solvent System: A common eluent system is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone). A gradual increase in the polarity of the eluent is recommended.

-

Tailing: If you observe significant tailing on your TLC plates, it may be due to the acidic nature of the silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to mitigate this issue by neutralizing acidic sites on the silica.

-

Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina as the stationary phase.

-

-

Acid-Base Extraction: The basic nitrogen atoms in the phthalazine ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[1]

Logical Flow for Purification Strategy Selection

Caption: Decision tree for purification strategy.

References

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). National Institutes of Health. [Link]

-

A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. (2021). Springer. [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). The Pharma Innovation. [Link]

-

Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2022). ResearchGate. [Link]

-

Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2020). MDPI. [Link]

-

Phthalazine synthesis. Organic Chemistry Portal. [Link]

-

Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. [Link]

-

Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (2022). MDPI. [Link]

-

Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2018). National Institutes of Health. [Link]

-

Synthesis of new phthalazinedione derivatives. (2016). Sciforum. [Link]

Sources

- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

Improving the reaction efficiency of Phthalazin-5-ol synthesis

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Support Subject: Technical Guide: Improving Reaction Efficiency in Phthalazin-5-ol Synthesis

Executive Summary & Structural Definition

Target Molecule: this compound (5-Hydroxyphthalazine) CAS Registry Number: 15967-89-2 (approximate for base structure, verify specific salt forms) Critical Distinction: This guide addresses the fully aromatic 5-hydroxyphthalazine (A). Do not confuse this with the common tautomer phthalazin-1-ol (phthalazinone) (B) or the cyclic hydrazide 5-hydroxy-2,3-dihydrophthalazine-1,4-dione (Luminol precursor) (C).

-

(A) this compound: OH on the benzene ring (C5). Fully aromatic pyridazine ring. (Focus of this guide)

-

(B) Phthalazin-1-ol: OH on the pyridazine ring (C1). Tautomerizes to amide.

-

(C) Luminol Precursor: Cyclic diamide/hydrazide.

This guide focuses on maximizing yield and purity for the fully aromatic C5-phenol derivative , a scaffold increasingly relevant in PARP inhibitor development and bio-orthogonal chemistry.

Synthesis Decision Tree (Graphviz Visualization)

The choice of synthetic route dictates the efficiency strategy. Use the following logic map to determine your troubleshooting path.